2-Chloro-6-methylbenzonitrile

Catalog No.
S1894064
CAS No.
6575-09-3
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methylbenzonitrile

CAS Number

6575-09-3

Product Name

2-Chloro-6-methylbenzonitrile

IUPAC Name

2-chloro-6-methylbenzonitrile

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3

InChI Key

WQWQHJNUHQEGTN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)C#N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C#N

Organic Synthesis:

The presence of a nitrile group (C≡N) and a chlorine atom (Cl) on the aromatic ring makes 2-Chloro-6-methylbenzonitrile a valuable intermediate for organic synthesis. The nitrile group can be readily converted into various functional groups, such as carboxylic acids, amines, or amides, through well-established chemical reactions. PubChem, National Institutes of Health: The chlorine atom can also participate in various substitution reactions, allowing for further modification of the molecule. This versatility makes 2-Chloro-6-methylbenzonitrile a potentially useful building block for synthesizing complex organic molecules.

2-Chloro-6-methylbenzonitrile is an aromatic compound characterized by the presence of a chlorine atom and a cyano group attached to a methyl-substituted benzene ring. Its chemical formula is C₈H₆ClN, and it has a molecular weight of 151.60 g/mol. The compound typically appears as a white to dark cream crystalline solid, with a melting point ranging from 79 to 83 °C and a boiling point of 143 °C at 38 mmHg . The compound is identified by its CAS number 6575-09-3 and EINECS number 229-499-5, indicating its registration in chemical databases.

Currently, there is no documented information regarding a specific mechanism of action for 2-chloro-6-methylbenzonitrile in biological systems.

  • Potential Toxicity: Aromatic nitriles can exhibit toxicity upon ingestion, inhalation, or skin contact [].
  • Flammability: Organic compounds are generally flammable, and 2-chloro-6-methylbenzonitrile is likely combustible.
  • Reactivity: The nitrile group can react with strong acids or bases, releasing toxic fumes.
Typical for compounds containing halogens and nitriles. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amine or ether derivatives.
  • Electrophilic Aromatic Substitution: The methyl group on the benzene ring can direct electrophiles to the ortho and para positions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield carboxylic acids.

The synthesis of 2-chloro-6-methylbenzonitrile can be achieved through several methods:

  • Chlorination of 6-Methylbenzonitrile: This method involves treating 6-methylbenzonitrile with chlorine gas in the presence of a catalyst under controlled conditions.
  • Nitration followed by Reduction: Starting from chlorinated benzene derivatives, nitration can introduce the cyano group, followed by reduction processes to yield the desired compound.
  • Direct Halogenation: Utilizing halogenating agents in an electrophilic aromatic substitution reaction allows for the introduction of chlorine directly onto the aromatic ring .

2-Chloro-6-methylbenzonitrile finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: Its derivatives may be explored for use as pesticides or herbicides due to potential biological activity.
  • Material Science: The compound may be utilized in the development of specialty polymers or as a building block for more complex organic molecules.

Interaction studies involving 2-chloro-6-methylbenzonitrile focus on its reactivity with biological systems and other chemical entities. Research indicates that halogenated compounds can interact with cellular targets, potentially influencing metabolic pathways or exhibiting toxic effects. Specific interaction studies are necessary to elucidate its role in biological systems and its environmental impact.

Several compounds share structural similarities with 2-chloro-6-methylbenzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-methylbenzonitrileChlorine at position 2, methyl at position 4Exhibits different regioselectivity in reactions
3-Chloro-6-methylbenzonitrileChlorine at position 3May show varied biological activity due to position
2-Bromo-6-methylbenzonitrileBromine instead of chlorinePotentially different reactivity patterns

The uniqueness of 2-chloro-6-methylbenzonitrile lies in its specific substitution pattern, which influences its chemical reactivity and potential applications compared to other halogenated benzonitriles.

XLogP3

2.6

UNII

41M65JIW54

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (20%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (80%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

6575-09-3

Wikipedia

2-chloro-6-methylbenzonitrile

Dates

Modify: 2023-08-16

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